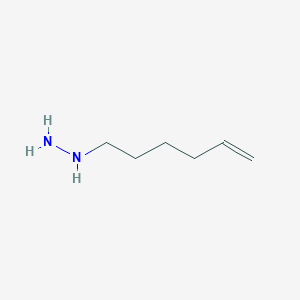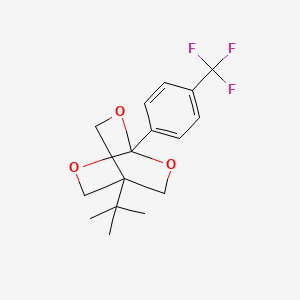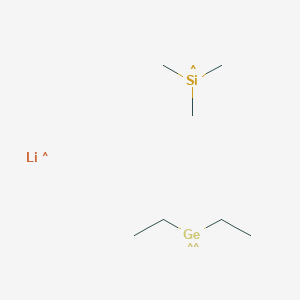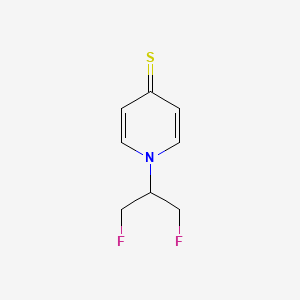
(Hex-5-en-1-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hex-5-en-1-yl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a hexenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-en-1-yl)hydrazine typically involves the reaction of hex-5-en-1-yl halides with hydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of side products. A common method involves the use of hex-5-en-1-yl bromide and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of impurities. The product is purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (Hex-5-en-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert this compound to amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
Wissenschaftliche Forschungsanwendungen
(Hex-5-en-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (Hex-5-en-1-yl)hydrazine involves its ability to form covalent bonds with various substrates. The hydrazine group is highly nucleophilic, allowing it to react with electrophilic centers in target molecules. This reactivity is exploited in the synthesis of complex organic molecules and in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
(Hex-5-en-1-yl)amine: Similar structure but lacks the hydrazine group, resulting in different reactivity and applications.
(Hex-5-en-1-yl)hydrazone: Formed by the reaction of (Hex-5-en-1-yl)hydrazine with carbonyl compounds, used in different synthetic applications.
(Hex-5-en-1-yl)azide: An oxidation product of this compound, used in click chemistry.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of both the alkene and hydrazine groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
101859-91-0 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
hex-5-enylhydrazine |
InChI |
InChI=1S/C6H14N2/c1-2-3-4-5-6-8-7/h2,8H,1,3-7H2 |
InChI-Schlüssel |
HLOSGARRKPXSAS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)


![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)

![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)

